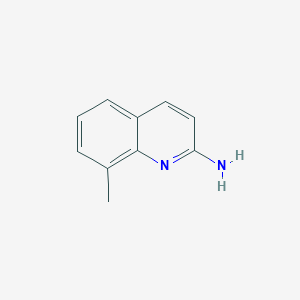

8-Methylquinolin-2-amine

Descripción

Significance of Quinoline (B57606) Scaffold in Pharmaceutical and Chemical Sciences

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds. nih.govnih.gov Its importance stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijppronline.comresearchgate.net Quinoline derivatives have been successfully developed as therapeutic agents for various diseases, including cancer, malaria, bacterial and fungal infections, and inflammatory conditions. nih.govorientjchem.orgrsc.org The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its physicochemical and pharmacological properties, making it a highly attractive framework for drug discovery and development. orientjchem.orgbohrium.com

The wide-ranging applications of quinoline derivatives include:

Anticancer agents: Exhibiting mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. nih.govbohrium.com

Antimalarial drugs: With a long history of use, including well-known examples like chloroquine (B1663885) and quinine. rsc.orgbohrium.com

Antibacterial and antifungal compounds: Demonstrating efficacy against various microbial pathogens. nih.govorientjchem.org

Anti-inflammatory and analgesic agents: Showing potential in managing inflammation and pain. nih.gov

Antiviral activity: Including activity against HIV. rsc.org

The continued exploration of quinoline chemistry is driven by the need for new and improved therapeutic agents to address unmet medical needs and combat drug resistance. rsc.orgbohrium.com

Rationale for Investigating 8-Methylquinolin-2-amine and its Derivatives

Research into derivatives of this compound often focuses on creating new chemical entities with improved efficacy and selectivity. For instance, modifications to the amino group or the quinoline ring can lead to compounds with potent and specific biological activities. nih.gov The synthesis and evaluation of such derivatives contribute to a deeper understanding of structure-activity relationships within the quinoline class of compounds.

Overview of Key Research Domains Pertaining to this compound

The scientific inquiry surrounding this compound encompasses several key research domains:

Synthesis and Reactivity: Developing efficient synthetic routes to this compound and its derivatives is a fundamental area of research. mdpi.comchemicalpapers.comresearchgate.net Studies also explore the chemical reactivity of this compound, investigating nucleophilic substitution and other reactions to create a library of related molecules. mdpi.comresearchgate.net

Medicinal Chemistry: A significant portion of the research is dedicated to the design, synthesis, and biological evaluation of this compound derivatives for various therapeutic applications. This includes screening for anticancer, antidepressant, and antifungal activities. nih.govresearchgate.net

Coordination Chemistry: The bidentate nature of 8-aminoquinoline (B160924) derivatives makes them excellent ligands for forming stable complexes with metal ions. nih.gov Research in this area investigates the coordination behavior of this compound and the potential applications of its metal complexes, for example, in catalysis or as materials with specific electronic properties. nih.gov

The following table provides a summary of the key research areas related to this compound:

| Research Domain | Focus Areas |

| Synthesis and Reactivity | - Development of efficient synthetic pathways. - Investigation of nucleophilic substitution reactions. - Exploration of the compound's chemical properties. |

| Medicinal Chemistry | - Design and synthesis of novel derivatives. - Evaluation of anticancer, antidepressant, and antifungal activities. - Structure-activity relationship (SAR) studies. |

| Coordination Chemistry | - Synthesis and characterization of metal complexes. - Study of coordination modes and ligand behavior. - Exploration of catalytic and material science applications. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSZUOSKHMTGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methylquinolin 2 Amine and Its Advanced Derivatives

Strategies for Quinoline (B57606) Ring Construction Relevant to 8-Methylquinolin-2-amine

The formation of the quinoline ring is a cornerstone of synthesizing a vast array of substituted quinolines, including the 8-methyl variant. This involves the cyclization of acyclic precursors or the utilization of established named reactions.

Cyclization Reactions of Appropriate Precursors

The construction of the quinoline core can be efficiently achieved through the cyclization of carefully chosen starting materials. These reactions are designed to form the bicyclic heterocyclic system in a controlled manner.

A notable method for synthesizing quinoline derivatives involves the condensation of a 2-aminoacetophenone (B1585202) with acetic anhydride. This approach, while a classical method, provides a direct route to 2-hydroxyquinoline (B72897) derivatives, which can be further functionalized. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular condensation to form the heterocyclic ring.

The reaction of substituted anilines with α,β-unsaturated carbonyl compounds represents a versatile strategy for quinoline synthesis. This method, often falling under the umbrella of the Doebner-von Miller reaction, allows for the introduction of substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline system. wikipedia.orgrsc.org The reaction is typically catalyzed by strong acids and involves a Michael addition followed by cyclization and oxidation to yield the aromatic quinoline ring. wikipedia.orgrsc.org For instance, the reaction of an aniline (B41778) with crotonaldehyde (B89634) can yield a 2-methylquinoline. scribd.com A variation of this involves the use of pre-formed α,β-unsaturated carbonyl compounds to provide specific alkyl and aryl substituents in the pyridine portion of the quinoline. scribd.com

Classical and Modified Quinoline Synthesis Protocols

Several named reactions have become standard procedures for quinoline synthesis, each offering unique advantages in terms of substrate scope and resulting substitution patterns. iipseries.orgjptcp.comrsc.org These include the Doebner-Miller, Friedländer, Skraup, and Conrad-Limpach syntheses. wikipedia.orgiipseries.orgjptcp.comrsc.orgwikipedia.org

The Doebner-Miller reaction is a widely used method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is particularly useful for the synthesis of 2- and 4-substituted quinolines. nih.gov A key feature is the in situ generation of the α,β-unsaturated carbonyl compound from an aldol (B89426) condensation, known as the Beyer method. wikipedia.org

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netresearchgate.net This reaction can be catalyzed by either acids or bases. researchgate.netresearchgate.net

The Skraup synthesis is a classic and vigorous reaction that produces quinoline itself by heating aniline with glycerol, sulfuric acid, and an oxidizing agent. google.comresearchgate.net By using a substituted aniline, such as m-toluidine, a mixture of 5- and 7-methylquinolines can be obtained. brieflands.com Similarly, o-toluidine (B26562) can be used to produce 8-methylquinoline (B175542). google.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. rsc.orgjptcp.comwikipedia.org The reaction proceeds through a Schiff base intermediate and requires heating for cyclization. rsc.orgwikipedia.org

Direct Synthesis and Derivatization of this compound Scaffold

An alternative and often more direct approach to obtaining this compound involves the functionalization of a pre-formed 8-methylquinoline ring.

Amination Reactions of Substituted 8-Methylquinolines

Direct amination of the 8-methylquinoline core is a key strategy for the synthesis of this compound. One such method involves the rhodium-catalyzed amination of 8-methylquinolines with anthranils. researchgate.net This reaction provides a direct C-H amination pathway.

Another approach involves the synthesis of an 8-aminoquinoline (B160924) derivative first, which can then be further modified. For instance, 8-aminoquinoline can be prepared by the nitration of quinoline followed by the reduction of the resulting 8-nitroquinoline. wikipedia.org Amination can also be achieved by the reaction of 8-chloroquinoline (B1195068) with an aminating agent. wikipedia.org While not directly yielding this compound, these methods for introducing an amino group at the 8-position are relevant to the broader class of aminoquinolines.

Synthesis from 8-Bromo-2-methylquinoline (B152758)

A common strategy for introducing an amine group onto the quinoline ring involves the transformation of a halogenated precursor. While direct information on the synthesis of this compound from 8-bromo-2-methylquinoline is not prevalent in the provided search results, the general principle of nucleophilic aromatic substitution of a halogen with an amine or an amine equivalent is a fundamental reaction in heterocyclic chemistry. This would typically involve reacting 8-bromo-2-methylquinoline with an ammonia (B1221849) surrogate or a protected amine under conditions that facilitate the displacement of the bromide.

Reduction of Azide (B81097) Intermediates (e.g., Staudinger Reaction)

A well-established and versatile method for the synthesis of primary amines is through the reduction of azide intermediates. The Staudinger reaction, discovered by Hermann Staudinger, provides a mild and efficient means to achieve this transformation. The reaction involves the treatment of an organic azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form a phosphazene (or iminophosphorane) intermediate. This intermediate is then hydrolyzed to yield the corresponding primary amine and a phosphine oxide byproduct.

This method offers a controlled conversion of the azide functional group and is advantageous over other reduction techniques like catalytic hydrogenation, which can be more expensive and may lead to the formation of byproducts, especially in the presence of other sensitive functional groups. For instance, the synthesis of 4-amino-8-methylquinolin-2(1H)-one has been successfully achieved by employing the Staudinger reaction to reduce the corresponding azide. The azide is first reacted with triphenylphosphine to form the phosphazene, which is subsequently hydrolyzed with dilute hydrochloric acid to produce the desired amine.

Nucleophilic Substitution Reactions on Quinoline Ring Systems

Nucleophilic substitution reactions are a cornerstone in the functionalization of quinoline rings, allowing for the introduction of a wide array of substituents. The reactivity of the quinoline system can be influenced by the position of the leaving group and the presence of activating or deactivating groups on the ring.

Substitution at Position-4 (e.g., of 4-Chloro-8-methylquinolin-2(1H)-one)

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic attack. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one serves as a key step for further derivatization. This intermediate can be prepared from 2,4-dichloro-8-methylquinoline (B1596889) by heating it in dilute dichloroacetic acid. The resulting 4-chloro derivative is a versatile precursor for a variety of 4-substituted quinolinones.

Generation of 4-Sulfanyl, Hydrazino, Azido (B1232118), and Amino Derivatives

The 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles to generate a library of derivatives with potential biological and synthetic applications.

4-Sulfanyl Derivatives: These can be synthesized by reacting the 4-chloro compound with a sulfur nucleophile.

4-Hydrazino Derivatives: Treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazinoquinolin-2(1H)-ones. These hydrazino derivatives are themselves useful intermediates for the synthesis of further heterocyclic systems.

4-Azido Derivatives: The azido group can be introduced by reacting the 4-chloro precursor with sodium azide in a solvent like DMF. 4-Azidoquinolines are valuable intermediates, notably for the synthesis of 4-aminoquinolines via reduction.

4-Amino Derivatives: As previously discussed, the 4-amino functionality can be obtained through the reduction of the corresponding 4-azido derivative, often via the Staudinger reaction. This two-step process, involving azidation followed by reduction, provides a reliable route to 4-aminoquinolines.

Functionalization through C-H Activation and Amidation Reactions

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, including the 8-methyl group of quinolines. This approach avoids the need for pre-functionalized substrates, reducing synthetic steps and waste generation.

Transition Metal-Catalyzed C(sp³)-H Amidation/Amination

Transition metal catalysts, particularly those from Group 9 (Cobalt, Rhodium, Iridium) and others like Ruthenium and Nickel, have been instrumental in mediating the C(sp³)-H amidation and amination of 8-methylquinolines. The nitrogen atom of the quinoline ring acts as a directing group, facilitating the selective activation of the C-H bonds of the adjacent methyl group.

Ruthenium (Ru(II)): Ruthenium(II) complexes, such as [(p-cymene)RuCl2]2, have been shown to catalyze the intermolecular amidation of 8-methylquinolines with azides. These reactions proceed under mild conditions and provide good yields of the corresponding quinolin-8-ylmethanamine (B184975) derivatives. The use of arylsilanes with a ruthenium catalyst has also been explored for C(sp³)–H mono-arylation.

Cobalt (Co): Cobalt(III) catalysts, particularly Cp*Co(III) complexes, have been effectively used for the C(sp³)-H bond amidation of 8-methylquinoline. Dioxazolones are often employed as efficient amidating agents in these transformations, which can proceed under mild, external oxidant-free conditions. Cobalt catalysts have also been utilized for the alkylation of the 8-methyl group.

Rhodium (Rh): Rhodium(III) catalysts are highly effective for the chelation-assisted C(sp³)–H activation of 8-methylquinolines. This allows for intermolecular amidation with commercially available amides at room temperature, offering an efficient route to quinolin-8-ylmethanamine derivatives with good functional group tolerance and mono-selectivity. Dioxazolones are also suitable amidating reagents in rhodium-catalyzed systems.

Iridium (Ir): Iridium catalysts have been employed in the directed C(sp³)-H amidation of 8-methylquinoline, although it has been reported to be less efficient in some cases compared to other substrates.

Nickel (Ni): Nickel-catalyzed C-H amination reactions have also been investigated, representing a more earth-abundant and cost-effective alternative to precious metal catalysts.

The general mechanism for these Group 9 metal-catalyzed directed C-H amidation reactions often involves the formation of a metallacycle intermediate.

| Catalyst | Amidating/Aminating Agent | Key Features |

| Ru(II) | Azides, Arylsilanes | Mild reaction conditions, good yields for amidation; enables mono-arylation. |

| Co(III) | Dioxazolones | External oxidant-free, mild conditions, good functional group tolerance. |

| Rh(III) | Amides, Dioxazolones, Azides | Room temperature reactions, high mono-selectivity, good functional group tolerance. |

| Ir(III) | Dioxazolones | Can effect amidation, though efficiency may vary with substrate. |

| Ni(II) | Amines | Potential for more cost-effective C-H amination. |

Directed C-H Activations for Amine Moiety Introduction

Researchers have successfully developed transition-metal-catalyzed methods for the direct amination and amidation of the C(sp³)–H bonds of the 8-methyl group in quinoline derivatives. These reactions leverage a directing group, typically the nitrogen atom of the quinoline ring, to guide the catalyst to the specific C-H bond, ensuring high regioselectivity.

One notable strategy involves the use of ruthenium(II) catalysts. For instance, the complex [(p-cymene)RuCl₂]₂ has been shown to effectively catalyze the intermolecular amidation of 8-methylquinoline with various azides. researchgate.net This reaction proceeds under relatively mild conditions and provides the corresponding quinolin-8-ylmethanamines in good yields. The process is believed to involve the formation of a ruthenium-nitrenoid intermediate, which then inserts into the C-H bond of the methyl group. researchgate.net

Another powerful approach utilizes iridium catalysts for C-H amination. researchgate.net High-throughput experimentation has facilitated the development of iridium-catalyzed methodologies for the directed C-H amination of 8-methylquinoline derivatives, which are highly applicable in medicinal chemistry and drug discovery. researchgate.net Furthermore, the reactivity of iron carbene complexes toward 8-methylquinoline has been investigated, revealing the directed activation of the benzyl (B1604629) C–H bond via a 1,2-addition across the iron-carbene bond, suggesting a metal-ligand cooperative process. rsc.org

These C-H activation strategies are at the forefront of synthetic chemistry, offering a streamlined pathway to valuable amine-containing quinoline derivatives. researchgate.netresearchgate.net

Alkylation and Arylation Strategies

Expanding the carbon framework of this compound derivatives through alkylation and arylation is key to diversifying the available structures.

Alkylation of Methyl Group for 2-Alkyl-8-quinoline Carboxylic Acids

A convenient method for preparing 2-alkyl-8-quinoline carboxylic acids involves the direct alkylation of the methyl group of 2-methyl-8-quinoline carboxylic acid. geneseo.eduresearchgate.nettandfonline.com This precursor can be readily synthesized via an improved Doebner-Miller reaction between anthranilic acid and crotonaldehyde in a two-phase system using a phase transfer catalyst. geneseo.edutandfonline.com

The alkylation is typically achieved by treating the 2-methyl-8-quinoline carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the methyl group, creating a nucleophilic carbanion. tandfonline.com This intermediate is then reacted with an alkyl halide (e.g., n-butyl bromide or isobutyl bromide) to introduce the desired alkyl chain. tandfonline.com This method has been used to prepare compounds like 2-n-butyl-8-quinoline carboxylic acid and 2-isobutyl-8-quinoline carboxylic acid in moderate yields. tandfonline.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Methyl-8-quinoline carboxylic acid | 1) LDA; 2) n-Butyl bromide | 2-n-Butyl-8-quinoline carboxylic acid | 62% | tandfonline.com |

| 2-Methyl-8-quinoline carboxylic acid | 1) LDA; 2) Isobutyl bromide | 2-Isobutyl-8-quinoline carboxylic acid | 55% | tandfonline.com |

Cross-Dehydrogenative Coupling with Hydrosilanes

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for forming C-N bonds. In the context of quinoline derivatives, iridium(III) complexes have been developed as effective catalysts for the CDC of secondary amines with hydrosilanes. nih.govnih.govacs.org A key finding is the crucial role of the 8-methyl substituent on the quinoline ligand in enhancing catalytic performance. nih.govnih.gov

Specifically, iridium(III) derivatives bearing a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ) ligand have been synthesized and characterized. nih.govnih.gov These complexes are stabilized by an agostic interaction between the iridium center and a C-H bond of the 8-methyl group. This interaction is believed to be critical for the high catalytic activity observed. When compared to related catalysts lacking the 8-methyl group, the catalytic activity is markedly lower, highlighting the importance of this structural feature. nih.govnih.gov The functionalized silane, (4,8-dimethylquinoline-2-yloxy)dimethylsilane, is prepared by reacting 4,8-dimethyl-2-hydroxyquinoline with HSiMe₂Cl. nih.govacs.org This system provides an active catalytic cycle for the synthesis of N-silylamines from a wide range of secondary amines and hydrosilanes. nih.govnih.gov

Synthesis of Specific Substituted 8-Quinolinamines

The synthesis of 8-quinolinamines with specific substitution patterns on the quinoline ring is essential for tuning their chemical and biological properties.

Incorporation of Alkoxy, Methyl, and tert-Butyl Groups

Research has focused on the synthesis of 8-quinolinamines that incorporate various substituents, such as alkoxy, methyl, and tert-butyl groups, into the quinoline framework. nih.govnih.govacs.org These substitutions are strategically placed to influence the molecule's properties. For example, derivatives have been created with a tert-butyl group at the C-2 position, a methyl group at the C-4 position, and an alkoxy or phenoxy group at the C-5 position. nih.gov

The synthesis of these complex molecules often involves multi-step sequences. For example, 2-tert-butyl-5-alkoxy-6-methoxy-8-quinolinamines can be condensed with N-α-butoxycarbonyl (Boc)-protected amino acids to yield amino acid conjugates. nih.gov These synthetic efforts have produced a diverse library of 8-quinolinamine derivatives. nih.govnih.govacs.org

| Position | Substituent |

| C-2 | tert-Butyl |

| C-4 | Methyl |

| C-5 | Alkoxy, Phenoxy |

Synthesis of 2-Chloro-8-methylquinoline (B1592087) Amine Derivatives

Novel 2-chloro-8-methylquinoline amine derivatives have been synthesized and evaluated for various activities. dntb.gov.ua The synthetic pathway to these compounds typically starts from 2-chloro-8-methylquinoline, which serves as a key intermediate. This intermediate can then be subjected to nucleophilic substitution reactions with various amines to introduce the desired amino side chain at the 2-position. The reaction of o-chloroaniline with crotonaldehyde can produce 2-methyl-8-chloroquinoline, but the subsequent amination at the 8-position is reported to be challenging. google.com However, syntheses focusing on derivatizing the 2-chloro position of 8-methylquinoline have been successfully developed. dntb.gov.ua

Formation of Amino Acid Conjugates of 8-Quinolinamines

The conjugation of amino acids to the 8-quinolinamine scaffold represents a significant synthetic strategy aimed at modifying the properties of the parent molecule. This approach has been explored for various substituted 8-quinolinamines to develop novel derivatives. The general methodology involves the coupling of an amino acid to the amine group at the C-8 position of the quinoline ring, often through an alkyl side chain.

The synthesis of these conjugates typically begins with a condensation reaction between an 8-quinolinamine derivative and an N-protected amino acid. acs.org A common coupling agent used to facilitate this amide bond formation is 1,3-dicyclohexylcarbodiimide (DCC), with the reaction often carried out in a solvent such as dichloromethane (B109758) (CH₂Cl₂). acs.org

For the amino acids to react selectively, protecting groups are essential. The α-amino group of the amino acid is commonly protected with a butoxycarbonyl (Boc) group. acs.org Depending on the amino acid's side chain, additional protecting groups may be necessary. For instance, the side chain amino groups of lysine (B10760008) and ornithine are also protected with Boc groups. acs.org In the case of arginine, the guanido group is protected with a dicarbobenzyloxy (di-Cbz) group, while the imidazole (B134444) ring of histidine can be protected with a Nπ-benzyloxymethyl group. acs.org

This synthetic route has been applied to various 8-quinolinamines, including those with substitutions at the C-2, C-4, and C-5 positions of the quinoline ring, such as 2-tert-butyl and 4-methyl derivatives. acs.orgacs.org The protected amino acid conjugates are typically obtained in excellent yields following the condensation reaction. acs.org Subsequent deprotection steps can then yield the final amino acid-conjugated 8-quinolinamine derivatives. The conjugation has been shown to influence the biological activity of the parent 8-quinolinamine, with some amino acid conjugates, particularly those with basic amino acids like lysine and arginine, retaining promising activity. acs.org

The table below summarizes the protecting groups used for various amino acids in the synthesis of 8-quinolinamine conjugates.

| Amino Acid | Functional Group Protected | Protecting Group |

| General | α-Amino | Butoxycarbonyl (Boc) |

| Lysine | Side-chain Amino | Butoxycarbonyl (Boc) |

| Ornithine | Side-chain Amino | Butoxycarbonyl (Boc) |

| Arginine | Guanido Group | Dicarbobenzyloxy (di-Cbz) |

| Histidine | Imidazole Ring | Nπ-Benzyloxymethyl |

Compound Index

Coordination Chemistry and Metal Complexation of 8 Methylquinolin 2 Amine Derivatives

Ligand Properties and Metal Chelating Capabilities

The ability of 8-methylquinoline (B175542) and its derivatives to act as ligands is rooted in their structural and electronic properties. The nitrogen atom of the quinoline (B57606) ring is a primary site for coordination with metal ions. When a substituent with an additional donor atom is present, such as in 8-methylquinolin-2-amine, the potential for bidentate chelation arises, significantly enhancing the stability of the resulting metal complexes.

Derivatives of quinoline, particularly those with a donor group at the 8-position like 8-hydroxyquinoline (B1678124) (8-HQ), are well-known for their capacity to form stable chelate complexes with divalent metal ions. nih.gov This capability is attributed to the formation of a stable five-membered ring involving the metal ion, the quinoline nitrogen, and the donor atom of the substituent. scirp.org Studies on 8-hydroxyquinoline have demonstrated the formation of complexes with a 1:2 metal-to-ligand ratio with various divalent ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The geometry of these complexes can vary, with evidence suggesting both square planar and octahedral arrangements, the latter often involving the coordination of water molecules. scirp.orgresearchgate.net The fundamental chelating behavior observed in 8-hydroxyquinoline provides a model for understanding the potential interactions of this compound with similar metal ions, where the amino group at the 2-position and the quinoline nitrogen can act as the two points of coordination.

| Metal Ion | Typical M:L Ratio | Observed Geometry | Reference |

| Cu(II) | 1:2 | Square Planar | scirp.org |

| Ni(II) | 1:2 | Octahedral | researchgate.netresearchgate.net |

| Co(II) | 1:2 | Octahedral | researchgate.netresearchgate.net |

| Mn(II) | 1:2 | Not specified | researchgate.net |

| Zn(II) | 1:2 | Not specified | researchgate.net |

| Fe(II) | 1:2 | Not specified | researchgate.net |

This table is based on data for the closely related 8-hydroxyquinoline derivatives.

The interaction of 8-methylquinoline derivatives with transition metals like palladium and nickel is of paramount importance, particularly in the context of catalysis. These interactions often lead to the formation of highly active and stable catalytic species. For instance, 8-methylquinoline palladacycles have been recognized as efficient and stable catalysts for promoting carbon-carbon bond formation. tandfonline.com The chelation of these ligands to the metal center is a critical feature. In palladium complexes with ligands such as 8-(di-tert-butylphosphinooxy)quinoline, a P,N chelation mode is observed, where both the phosphorus atom of the substituent and the quinoline nitrogen bind to the palladium center. researchgate.net

Similarly, nickel(II) salts have been shown to be catalytically active in the presence of 8-methylquinoline for cross-coupling reactions. informahealthcare.com The efficiency of these nickel-catalyzed systems often relies on the presence of an additional ligand that coordinates with the nickel species, highlighting the metal's propensity to form stable coordination complexes that facilitate the catalytic cycle. informahealthcare.com The formation of square-planar coordination geometries is common for both Ni(II) and Pd(II) complexes with chelating ligands. uwa.edu.au

The coordination behavior of the quinoline moiety is characterized by the Lewis basicity of the ring nitrogen atom. This nitrogen atom readily donates its lone pair of electrons to a metal center, forming a coordinate bond. In 8-substituted quinolines, this nitrogen atom acts as a crucial anchor point, directing the functionalization of the molecule. nih.govsemanticscholar.org When the substituent at the 8-position also contains a donor atom, the ligand can act as a bidentate chelator, binding to the metal through both the quinoline nitrogen and the substituent's donor atom. scirp.orgresearchgate.net This chelation results in the formation of a thermodynamically stable five- or six-membered metallacycle, a structural motif that is central to the catalytic applications of these compounds. acs.org The ability of the quinoline moiety to form these cyclometallated complexes is a key factor in its utility in transition metal-catalyzed reactions. nih.govresearchgate.net

Applications in Homogeneous and Heterogeneous Catalysis

Derivatives of 8-methylquinoline have emerged as privileged ligands in the field of catalysis. Their ability to form stable and reactive complexes with a variety of transition metals allows them to mediate a wide range of chemical transformations, most notably C-H activation and functionalization reactions.

The use of 8-methylquinoline derivatives as directing groups and ligands in transition metal catalysis is well-established. nih.govsemanticscholar.org The quinoline nitrogen acts as a coordinating group that directs the metal catalyst to a specific C-H bond, enabling its selective activation and subsequent functionalization. researchgate.net Palladium complexes incorporating 8-substituted quinoline ligands have demonstrated high efficiency as catalyst precursors in cross-coupling reactions, such as the Suzuki coupling of aryl bromides and chlorides with phenylboronic acid. researchgate.net Nickel-catalyzed reactions have also utilized 8-methylquinoline as a substrate where the coordination to the metal center is a key step in the catalytic process. informahealthcare.com The versatility of the 8-methylquinoline scaffold allows it to be employed with a broad spectrum of transition metals, including rhodium, ruthenium, and cobalt, to achieve various synthetic transformations. semanticscholar.orgacs.orgresearchgate.net

A significant application of 8-methylquinoline in catalysis is its role as an ideal substrate for C-H activation processes, particularly the functionalization of the typically inert C(sp³)–H bonds of the 8-methyl group. nih.govsemanticscholar.org The chelating nitrogen atom of the quinoline ring directs the transition metal catalyst to the methyl group, facilitating the formation of a cyclometallated intermediate. researchgate.net This directed activation enables the selective synthesis of a diverse array of functionalized quinolines. nih.govsemanticscholar.org

Various transition metals have been successfully employed to catalyze the C-H functionalization of 8-methylquinolines. These processes are atom-economical and allow for the introduction of various functional groups onto the quinoline core.

| Transition Metal | Type of C-H Functionalization | Coupling Partner | Reference |

| Palladium (Pd) | Biarylation | Cyclic Diaryliodonium Salts | semanticscholar.org |

| Ruthenium (Ru) | Monoarylation | Arylboronic Acids | semanticscholar.org |

| Rhodium (Rh) | Acetoxylation | - | semanticscholar.org |

| Rhodium (Rh) | Alkylation | Allyl Alcohols, α-diazocarbonyls | researchgate.net |

| Cobalt (Co) | Alkenylation | Alkynes | acs.org |

| Rhodium (Rh) | Amidation | N-hydroxyphthalimides | researchgate.net |

The mechanism of these reactions generally involves an initial C-H bond cleavage assisted by the metal center to form a five-membered metallacycle. acs.org This step is followed by insertion of a coupling partner and subsequent reductive elimination to yield the functionalized product and regenerate the active catalyst. This catalytic cycle has been exploited for a range of functionalizations, including arylations, alkenylations, alkylations, amidations, and acetoxylations. semanticscholar.orgresearchgate.netacs.orgresearchgate.net

Influence of Substituent Effects on Catalytic Activity (e.g., 8-Methyl Group in Ir-Complexes)

The 8-methyl group in an this compound ligand, when coordinated to an iridium center, is positioned to exert a significant steric influence. This steric bulk in proximity to the metal's coordination sphere can hinder the approach of substrates, potentially leading to lower catalytic activity or, conversely, enhanced selectivity by favoring the binding of less bulky substrates. The steric strain created by such groups can also affect the stability of catalytic intermediates. For instance, in some octahedral iridium complexes, steric crowding around the metal can be relieved through processes like migratory insertion, thereby accelerating certain catalytic steps. nih.govresearchgate.net

Heterocycle Formation Catalyzed by Metal Complexes (e.g., Group 8 Metals)

Metal complexes, particularly those of the Group 8 elements (iron, ruthenium, and osmium), are versatile catalysts for the synthesis and functionalization of heterocyclic compounds. The 8-methylquinoline scaffold can participate in these reactions as a substrate, where its nitrogen atom acts as a directing group to guide the catalyst to a specific C-H bond for activation.

A notable example involves the use of a Ruthenium(II) catalyst for the amidation of the C(sp³)–H bond of 8-methylquinolines. researchgate.net In this process, the 8-methylquinoline substrate reacts with azides in the presence of a catalyst like [(p-cymene)RuCl2]2. The quinoline's nitrogen atom coordinates to the ruthenium center, directing the catalyst to activate a C-H bond on the adjacent 8-methyl group. This forms a cyclometalated intermediate, which then facilitates the reaction with the azide (B81097) to form a new carbon-nitrogen bond. The outcome of this C(sp³)–H bond intermolecular amidation is the formation of quinolin-8-ylmethanamines, demonstrating a powerful method for functionalizing a heterocycle under relatively mild conditions. researchgate.net

This type of reaction, where a metal catalyst selectively functionalizes a specific position on a heterocycle, is a cornerstone of modern synthetic chemistry. nih.gov While this example showcases the functionalization of an existing heterocycle rather than the formation of a new heterocyclic ring from acyclic precursors, it represents a critical step in the synthesis of more complex heterocyclic structures. The directing ability of the quinoline nitrogen is key to the high selectivity of the transformation. nih.gov

Metal Complexes in Sensing and Advanced Material Applications

Development of 8-Aminoquinoline (B160924) Chelating Moieties for Chemosensor Molecules

The 8-aminoquinoline framework is a privileged scaffold in the design of chemosensors due to its inherent ability to act as a bidentate chelating agent for a variety of metal ions. nih.gov The two nitrogen atoms—one from the quinoline ring and one from the exocyclic amino group—form a stable five-membered ring upon coordination with a metal ion. This strong and selective binding is the fundamental principle behind its use in molecular sensing.

The development of chemosensor molecules often involves the synthesis of new 8-aminoquinoline derivatives where different functional groups are introduced to fine-tune the sensor's affinity and selectivity for specific target ions. These modifications can also be used to modulate the sensor's photophysical properties, such as its fluorescence or color, which provides the signaling mechanism. The 8-aminoquinoline moiety serves as the "receptor" unit that selectively binds the analyte.

To facilitate the creation of novel chemosensors, researchers focus on developing versatile building blocks. For example, 8-aminoquinoline-2-carbaldehydes have been proposed as useful precursors because the aldehyde group offers a reactive site for further chemical transformations, allowing for the straightforward attachment of signaling units or other molecular components. The robust chelating nature of the 8-aminoquinoline core makes it a reliable platform for constructing complex sensor molecules designed for applications in environmental monitoring and biological systems.

Fluorescent Probe Development for Metal Ion Detection (e.g., Zn²⁺, Cu²⁺)

Derivatives of 8-aminoquinoline are extensively used to create fluorescent probes for the detection of biologically and environmentally important metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺). These probes often operate on a "turn-on" fluorescence mechanism. In the free ligand state, the fluorescence is typically quenched. Upon chelation with a target metal ion, conformational changes and the inhibition of quenching processes, such as photoinduced electron transfer (PET), can lead to a significant enhancement in fluorescence intensity.

The 8-aminoquinoline scaffold is a common fluorogenic chelator for Zn²⁺ ions. Many probes have been designed and synthesized that show high selectivity and sensitivity for Zn²⁺, allowing for its detection in biological and aqueous samples. However, a common challenge is achieving selectivity for Zn²⁺ over other competing metal ions with similar electronic configurations, such as Cadmium (Cd²⁺) and Copper (Cu²⁺).

To improve properties like water solubility, cell membrane permeability, and selectivity, various modifications have been made to the basic 8-aminoquinoline structure. One successful strategy is the introduction of carboxamide groups to create 8-amidoquinoline derivatives. These modifications have led to probes with improved biocompatibility and performance in biological applications. While many probes focus on zinc, derivatives have also been developed for other ions. For instance, a rhodamine B derivative incorporating an 8-aminoquinoline group has been shown to function as a dual-functional fluorescence probe for quantitatively detecting Cr³⁺ and Cu²⁺ in different solvents.

| Probe Type | Target Ion(s) | Sensing Mechanism | Key Features | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline Derivatives | Zn²⁺ | Fluorescence enhancement ("turn-on") | Good stability and high affinity for metal ions. | acs.org |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Internal Charge Transfer (ICT) | Improved water solubility and cell permeability. | acs.org |

| Rhodamine B-8-Aminoquinoline Hybrid | Cr³⁺, Cu²⁺ | Fluorometric and colorimetric changes | Dual-functional probe with high selectivity and sensitivity. |

Applications in Material Science and Bioimaging

The unique photophysical properties and metal-chelating ability of quinoline derivatives have led to their application in both material science and bioimaging.

In the field of bioimaging, fluorescent probes based on 8-aminoquinoline are used for the detection and visualization of metal ions within living cells. For example, probes have been successfully applied for the fluorescence imaging of zinc ions in biological systems. acs.orgnih.govnih.gov The ability of these sensors to selectively bind to target ions and produce a measurable fluorescence signal allows for the real-time tracking of ion concentrations and distributions, which is crucial for understanding the roles of metal ions in various physiological and pathological processes. rsc.org

In material science, the quinoline core is a key component in electroluminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq3), a highly stable and efficient emitter and electron-transporting material. scispace.comrroij.com Metal complexes of other 8-hydroxyquinoline derivatives, including those with zinc, are also widely researched for OLED applications due to their excellent luminescence and electron transport capabilities. The performance of these materials can be tuned by modifying substituents on the quinoline ring or by changing the central metal ion. researchgate.net Furthermore, cyclometalated iridium(III) complexes containing quinolinolate ligands are investigated for their phosphorescent properties, which are highly valuable for creating efficient OLED devices. researchgate.netresearchgate.net While many established materials use the 8-hydroxyquinoline scaffold, the fundamental photophysical properties arise from the metal-chelated quinoline structure, a core feature shared by this compound.

Biological Activities and Medicinal Chemistry Research

Antimicrobial and Antifungal Investigations

Research into 8-quinolinamine derivatives has revealed a class of compounds with a broad spectrum of antimicrobial and antifungal activities. These investigations are crucial in the search for new therapeutic agents to combat drug-resistant pathogens.

Substituted 8-quinolinamines have demonstrated notable antibacterial properties. Studies have evaluated these compounds against various bacterial strains, including Gram-positive bacteria and mycobacteria. Specifically, 8-quinolinamines bearing groups like 5-alkoxy, 4-methyl, and 2-tert-butyl have shown promising results. nih.gov The in vitro antibacterial activities were assessed, revealing potent efficacy against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. nih.gov The inhibitory concentrations (IC50) for these compounds ranged from 1.33 to 18.9 µg/mL for S. aureus, 1.38 to 15.34 µg/mL for MRSA, and 3.12 to 20 µg/mL for M. intracellulare. nih.gov

| Bacterial Strain | IC50 Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.33–18.9 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | 1.38–15.34 | nih.gov |

| Mycobacterium intracellulare | 3.12–20 | nih.gov |

The same class of 8-quinolinamine derivatives has also been investigated for its antifungal potential. nih.gov These compounds exhibited significant in vitro activity against a panel of pathogenic fungi. nih.gov Very promising results were observed against Candida albicans, Candida glabrata, and Aspergillus fumigatus. nih.gov The IC50 values indicated potent activity, with ranges of 4.93–19.38 µg/mL for C. albicans, 3.96–19.22 µg/mL for C. glabrata, and 6.0–19.32 µg/mL for A. fumigatus. nih.gov

| Fungal Strain | IC50 Range (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 4.93–19.38 | nih.gov |

| Candida glabrata | 3.96–19.22 | nih.gov |

| Aspergillus fumigatus | 6.0–19.32 | nih.gov |

The mechanism of action for the antimicrobial effects of quinoline-based compounds is thought to involve their interaction with the bacterial cell membrane. For related compounds like 8-hydroxyquinoline (B1678124) derivatives, studies have shown that cationic amphiphilic structures can interact with the bacterial lipid bilayer membrane. nih.gov This interaction may disrupt the membrane itself or cause toxicity to the membrane, ultimately leading to bacterial cell death. nih.gov The activity of these derivatives often depends on both the polar heads and the length of the hydrocarbon chain. nih.gov This membrane-active mechanism is a plausible explanation for the broad-spectrum activity observed in 8-quinolinamine compounds.

Antiparasitic and Antimalarial Studies

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antiparasitic drug discovery, most notably for its antimalarial properties. nih.govnih.gov Research has extended to various derivatives to overcome drug resistance and discover agents with broad-spectrum anti-infective capabilities. nih.gov

Derivatives of 8-quinolinamine have demonstrated potent activity against malaria parasites. nih.gov In vitro studies against Plasmodium falciparum showed significant efficacy, with IC50 values ranging from 20 to 4760 ng/mL for the drug-sensitive D6 strain and 22 to 4760 ng/mL for the drug-resistant W2 strain. nih.gov

In vivo studies in Swiss mice further confirmed the potential of these compounds. The most promising analogues cured all infected animals at a dose of 25 mg/kg/day against the drug-sensitive Plasmodium berghei strain. nih.gov Against the multidrug-resistant Plasmodium yoelii nigeriensis, these compounds were curative at 50 mg/kg/day. nih.govresearchgate.net Some analogues also showed curative activity at doses as low as 25 mg/kg against P. berghei. researchgate.netnih.gov These findings underscore the potential of substituted 8-quinolinamines in the chemotherapy of drug-resistant malaria. researchgate.net

| Plasmodium falciparum Strain | IC50 Range (ng/mL) | Reference |

|---|---|---|

| D6 (Drug-Sensitive) | 20–4760 | nih.gov |

| W2 (Drug-Resistant) | 22–4760 | nih.gov |

In addition to their antimalarial effects, 8-quinolinamines have been evaluated for their activity against other protozoan parasites, such as Leishmania donovani. Several synthesized 8-quinolinamines exhibited promising in vitro antileishmanial activities, with IC50 values ranging from 0.84 to 5.0 µg/mL and IC90 values from 1.95 to 7.0 µg/mL. nih.gov This level of activity is comparable to the standard drug pentamidine, highlighting the potential of this structural class as broad-spectrum antiparasitic agents. nih.gov

| Parameter | Concentration Range (µg/mL) | Reference |

|---|---|---|

| IC50 | 0.84–5.0 | nih.gov |

| IC90 | 1.95–7.0 | nih.gov |

Anticancer and Cytotoxic Effects

The quinoline (B57606) scaffold is a prominent feature in a multitude of compounds exhibiting significant anticancer and cytotoxic properties. Research into this class of molecules has unveiled their potential to combat cancer through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death, overcoming drug resistance, and targeting key biological molecules.

Antiproliferative Activity Against Various Human Cancer Cell Lines (e.g., MCF-7, A549, HCT-116, HeLa)

Numerous quinoline derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines. For instance, certain 8-hydroxyquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. nih.gov The introduction of different functional groups to the quinoline core can modulate this activity.

Below is a table summarizing the antiproliferative activities of several quinoline derivatives against common cancer cell lines, illustrating the potential of this chemical class.

| Compound/Derivative | Cell Line | IC50 (µM) |

| 8-Hydroxyquinoline | HCT-116 | 9.33 ± 0.22 |

| 8-Aminoquinoline Glycoconjugate 17 | HCT-116 | 116.4 ± 5.9 |

| 8-Aminoquinoline Glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 |

| Quinine | MCF-7 | - |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D | < 12.5-25 µg/mL |

Note: This table is illustrative and compiles data for various quinoline derivatives to demonstrate the general antiproliferative potential of the scaffold. Specific data for 8-Methylquinolin-2-amine is not available.

Mechanisms of Cytotoxicity (e.g., Induction of Apoptosis, Cell Cycle Arrest)

The cytotoxic effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Studies on various quinoline compounds have shown that they can trigger these cellular processes, thereby preventing the uncontrolled proliferation of cancer cells. For example, some quinoline derivatives have been found to induce apoptosis through both caspase-dependent and caspase-independent pathways. They can also cause cell cycle arrest at different phases, such as G2/M, preventing the cells from dividing and proliferating.

Modulation of Multidrug Resistance (MDR) in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Interestingly, certain 8-hydroxyquinoline-derived Mannich bases have shown the ability to overcome MDR. nsf.gov These compounds can exhibit selective toxicity against multidrug-resistant cells, a phenomenon known as collateral sensitivity. This suggests that the quinoline scaffold could be a valuable starting point for the development of new therapeutic agents that can effectively target drug-resistant tumors.

Role of Metal Complexation in Enhancing Anticancer Activity

The ability of certain quinoline derivatives, particularly 8-hydroxyquinolines, to chelate metal ions is crucial to their anticancer activity. mdpi.com By forming complexes with essential metal ions like copper and iron, these compounds can disrupt cellular homeostasis and induce oxidative stress, leading to cancer cell death. The formation of these metal complexes can enhance the cytotoxic effects of the quinoline scaffold, making them more potent anticancer agents. This property is a key area of investigation in the design of new metal-based cancer therapies.

Inhibition of Key Enzymes and Biological Targets (e.g., DNA Replication, Proteasome, Topo I, HIV-1 Integrase)

Quinoline derivatives have been shown to inhibit a variety of key enzymes and biological targets that are essential for cancer cell survival and proliferation. For instance, some quinoline compounds are known to inhibit topoisomerases, enzymes that are critical for DNA replication and repair. By targeting these enzymes, they can induce DNA damage and trigger cell death in rapidly dividing cancer cells.

Furthermore, the quinoline scaffold has been identified as a key structural motif in the development of HIV-1 integrase inhibitors. nsf.govnih.govacs.orgmdpi.com HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. A novel class of allosteric HIV-1 integrase inhibitors (ALLINIs) based on the quinoline structure has been developed. nsf.govmdpi.com These compounds bind to a site on the enzyme distinct from the active site, inducing aberrant multimerization of the integrase and thereby blocking viral replication. nsf.govmdpi.com

Neurodegenerative Disease Research

Beyond their anticancer properties, quinoline derivatives have also emerged as promising candidates in the research of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Their therapeutic potential in this area is often linked to their ability to chelate metal ions and modulate the aggregation of proteins associated with these diseases.

The metal-chelating properties of 8-hydroxyquinoline derivatives, for example, are thought to be beneficial in neurodegenerative disorders where the dysregulation of metal ions like copper, zinc, and iron is implicated in the disease pathology. By binding to these metal ions, quinoline derivatives can help to restore metal homeostasis and reduce oxidative stress in the brain. Furthermore, some quinoline-based compounds have been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, proteins that form toxic plaques and tangles in the brains of individuals with Alzheimer's and Parkinson's disease, respectively.

Metal Chelating Properties and Restoration of Metal Homeostasis

The ability to chelate metal ions is a hallmark of many quinoline derivatives, particularly those, like 8-hydroxyquinoline (8HQ), capable of forming stable complexes with divalent metal ions. tandfonline.comnih.gov This property is fundamental to many of their biological effects. tandfonline.comnih.gov An imbalance in metal ion homeostasis is implicated in the pathology of numerous diseases, making metal chelation a promising therapeutic strategy to restore this balance. tandfonline.comdovepress.com

Compounds based on the quinoline framework are designed to be potent chelators. tandfonline.com For a chelator to be effective in treating neurodegenerative diseases, for example, it should be a lipophilic, low molecular weight compound capable of crossing the blood-brain barrier. dovepress.com Research into 8-aminoquinoline derivatives has demonstrated their capacity to specifically chelate metal ions. For instance, novel hybrids of 8-aminoquinoline and melatonin (B1676174) have been shown to selectively chelate copper ions (Cu²+). amegroups.org This targeted chelation is crucial, as it can help mitigate the toxic effects of metal dysregulation without disrupting the function of essential metalloenzymes. nih.gov The chelating activity of these compounds is seen as a key mechanism for their therapeutic potential in metal-related disorders. tandfonline.com

Anti-neurodegenerative Effects (e.g., Inhibition of β-Amyloid Aggregation, Reduction of Metal-Driven Oxidative Damage)

The dysregulation of biometals like copper and zinc is a key factor in the pathology of neurodegenerative conditions such as Alzheimer's disease (AD), contributing to the aggregation of amyloid-β (Aβ) peptides and subsequent oxidative damage. nih.gov Quinoline derivatives are actively investigated for their potential to counter these processes. tandfonline.com

The anti-neurodegenerative effects of these compounds are often directly linked to their metal-chelating abilities. dovepress.com By sequestering excess metal ions, they can prevent these metals from promoting the misfolding and aggregation of proteins like Aβ. tandfonline.comnih.gov Numerous studies have shown that 8-hydroxyquinoline derivatives can effectively inhibit both self-induced and metal-induced Aβ aggregation. nih.govnih.gov For example, the 8-hydroxyquinoline derivative, compound 5b, demonstrated significant inhibitory effects against the aggregation of Aβ1-42. nih.gov Furthermore, hybrid molecules incorporating the 8-hydroxyquinoline scaffold have been shown to decrease metal-driven oxidative damage and neurotoxicity mediated by β-amyloid. nih.govmdpi.com These multifunctional compounds represent a promising strategy in the development of therapies for complex, multifactorial neurodegenerative diseases. nih.gov

Table 1: Inhibitory Activity of Quinoline Derivatives against β-Amyloid Aggregation

| Compound | Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5b (8-Hydroxyquinoline derivative) | Inhibition of self-induced Aβ₁₋₄₂ aggregation | 5.64 | nih.gov |

Other Pharmacological Activities

Anti-inflammatory and Analgesic Properties

Derivatives of the quinoline scaffold have demonstrated significant anti-inflammatory and analgesic potential. The anti-inflammatory action of these compounds has been attributed to their ability to suppress key inflammatory pathways. Research on 8-(tosylamino)quinoline (B84751) revealed its potent ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE₂) in activated macrophages. nih.gov This effect is achieved by suppressing the activation of NF-κB and its upstream signaling molecules. nih.gov Similarly, a series of 8-quinolinesulfonamide derivatives were synthesized and evaluated, with some compounds showing potent inhibition of NO, TNF-α, and IL-1β production. nih.gov

In the context of pain relief, compounds derived from quinoline-2-carbaldehyde, which are structurally related to 2-aminoquinolines, have been assessed for analgesic activity. nih.gov Certain 2-aryliminomethylquinolines showed significant inhibition of the writhing syndrome in the acetic acid writhing test, a common screening method for analgesic drugs. nih.gov

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 8-(Tosylamino)quinoline (8-TQ) | NO Production | 1-5 | nih.gov |

| TNF-α Production | 1-5 | nih.gov | |

| PGE₂ Production | 1-5 | nih.gov | |

| Compound 3l (8-Quinolinesulfonamide derivative) | NO Production | 2.61 | nih.gov |

| TNF-α Production | 9.74 | nih.gov | |

| IL-1β Production | 12.71 | nih.gov |

Antioxidant Activity

Research has demonstrated the potent ROS-scavenging and copper-chelating properties of various 8-quinoline derivatives. nih.gov In vitro studies have confirmed their cytoprotective effects in models of oxidative stress. nih.gov The antioxidant capacity of these compounds has been quantified using various assays. For instance, one multitargeted 8-hydroxyquinoline derivative, compound 5b, exhibited a strong oxygen radical absorbance capacity (ORAC-FL) value, indicating significant antioxidant potential. nih.gov

Table 3: Antioxidant Capacity of a Quinoline Derivative

| Compound | Assay | Value | Source |

|---|---|---|---|

| Compound 5b (8-Hydroxyquinoline derivative) | ORAC-FL | 2.63 Trolox equivalents | nih.gov |

Antidepressant Evaluation

The evaluation of quinoline derivatives for antidepressant activity is an emerging area of research. Some multifunctional 8-hydroxyquinoline-based compounds have been noted for possessing potential antidepressant activity alongside their neuroprotective effects. researchgate.net The structural complexity of the quinoline core allows for the design of molecules that can interact with various targets in the central nervous system. While specific evaluations of this compound for antidepressant effects are not extensively documented, the broader class of tricyclic compounds, which share a multi-ring structural feature, are well-established antidepressants. mayoclinic.orgwikipedia.org These classic antidepressants, such as imipramine (B1671792) and amitriptyline, act by modulating neurotransmitter pathways, primarily by inhibiting the reuptake of serotonin (B10506) and norepinephrine. nih.govdrugbank.com The exploration of novel heterocyclic systems like quinolines for mood disorders remains an area of interest for developing new therapeutic agents.

Antiviral Applications (e.g., against Zika virus, HIV-1)

The quinoline scaffold has proven to be a valuable template for the development of antiviral agents active against a range of viruses, including Zika virus (ZIKV) and Human Immunodeficiency Virus-1 (HIV-1). nih.gov

Zika Virus: Synthetic quinoline derivatives have shown promise in inhibiting ZIKV replication. A series of 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs were found to be more potent than the established antimalarial and antiviral drug mefloquine. nih.govebi.ac.uk These compounds effectively reduce the production of ZIKV RNA, highlighting their potential as leads for anti-ZIKV drug development. nih.gov

HIV-1: The versatility of the quinoline structure has been exploited to target different stages of the HIV-1 lifecycle. Some quinoline derivatives function as inhibitors of the viral enzyme reverse transcriptase, a key target in antiretroviral therapy. acs.org Specifically, certain quinolinonyl non-diketo acid derivatives have been shown to inhibit the ribonuclease H (RNase H) function of reverse transcriptase. acs.org Other research has focused on developing quinoline-based compounds as HIV-1 integrase inhibitors, which prevent the integration of the viral genome into the host cell's DNA. nih.govresearchgate.net

Table 4: Antiviral Activity of Quinoline Derivatives

| Compound Class/Derivative | Virus | Target/Effect | Activity (EC₅₀/IC₅₀) | Source |

|---|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline analog (Compound 3a) | Zika Virus (ZIKV) | Inhibition of ZIKV replication | EC₅₀ = 0.8 µM | ebi.ac.uk |

| 2,8-bis(trifluoromethyl)quinoline analog (Compound 4) | Zika Virus (ZIKV) | Inhibition of ZIKV replication | EC₅₀ = 0.8 µM | ebi.ac.uk |

| Quinolinonyl non-diketo acid derivative (Compound 4o) | HIV-1 | RNase H inhibition | IC₅₀ ≈ 1.5 µM | acs.org |

| Quinolinonyl non-diketo acid derivative (Compound 5o) | HIV-1 | RNase H inhibition | IC₅₀ ≈ 1.5 µM | acs.org |

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental data required for a comprehensive structural elucidation of 8-Methylquinolin-2-amine are not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were not found. This information is crucial for mapping the proton and carbon framework of the molecule.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Characteristic IR and FTIR absorption bands for this compound could not be located. This data would typically provide information on functional groups, such as N-H stretches for the amine group, C-H stretches for the aromatic rings and methyl group, and C=N/C=C stretching vibrations of the quinoline (B57606) core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima (λmax) for this compound, which are indicative of the electronic transitions within the molecule's conjugated system, were not found in the available literature.

Mass Spectrometry and Fragmentation Pattern Analysis (e.g., HRMS)

While mass spectral data for related quinoline derivatives exist, specific high-resolution mass spectrometry (HRMS) data and a detailed analysis of the fragmentation pattern for this compound were not available. This information is essential for confirming the molecular weight and elemental composition, and for deducing structural features based on fragment ions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation

No published single-crystal X-ray diffraction data for this compound was identified. SCXRD analysis is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.

Computational Chemistry and Molecular Modeling

A search for computational studies focused on this compound did not yield any specific results. Such studies, often employing methods like Density Functional Theory (DFT), would provide theoretical insights into the molecule's geometry, electronic structure (such as HOMO/LUMO energies), vibrational frequencies, and NMR chemical shifts, which would complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are indispensable for predicting a wide array of characteristics, from its three-dimensional shape to its electronic and optical properties. These calculations are typically performed using a specific functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the atomic orbitals.

Geometry Optimization and Prediction of Structural Parameters (Bond Lengths, Bond Angles, Torsion Angles)

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating the precise bond lengths, bond angles, and torsion (dihedral) angles for the entire molecule.

The resulting data provides a detailed picture of the molecule's architecture. Key parameters would include the C-C and C-N bond lengths within the quinoline ring system, the C-N bond length of the amine group, and the C-C bond of the methyl substituent. Bond angles would define the geometry around each atom, confirming the planarity of the aromatic rings and the geometry of the amine and methyl groups. Torsion angles would describe the orientation of the amine and methyl groups relative to the quinoline plane. This optimized structure is the foundation for all subsequent property calculations.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: As specific computational data for this compound is not available in the cited literature, this table is presented as an illustrative example of the parameters that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-N(amine) | Data not available |

| C8-C(methyl) | Data not available | |

| N-H(amine) | Data not available | |

| Bond Angles | C3-C2-N(amine) | Data not available |

| C7-C8-C(methyl) | Data not available | |

| H-N-H(amine) | Data not available |

| Torsion Angle | C1-C2-N-H | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electronic Characteristics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying which atoms are most involved in electron donation and acceptance. The presence of the electron-donating amine and methyl groups would be expected to influence the energy levels and localization of these orbitals.

Table 2: Predicted FMO Properties for this compound (Illustrative) Note: As specific computational data for this compound is not available in the cited literature, this table is an example of the data generated from FMO analysis.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density and negative electrostatic potential (electrophilic attack sites), while blue represents regions of low electron density and positive potential (nucleophilic attack sites). Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the amine group and the nitrogen atom within the quinoline ring, due to their lone pairs of electrons. These areas would be the most probable sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them susceptible to nucleophilic attack.

Prediction of Vibrational and Spectroscopic Data (IR, NMR Chemical Shifts)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes (e.g., N-H stretching, C-H stretching, ring deformations) to the experimentally observed absorption bands. For this compound, this would help in identifying characteristic frequencies for the amine and methyl groups and the quinoline core.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can be compared with experimental NMR data to confirm the molecular structure.

Characterization of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability, Dipole Moment)

Molecules with large hyperpolarizability values often possess significant intramolecular charge transfer characteristics, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system. The quinoline ring of this compound provides the conjugated system, while the amine group acts as an electron donor. DFT calculations would quantify these NLO properties and assess the potential of this molecule for use in NLO applications.

Table 3: Predicted NLO Properties for this compound (Illustrative) Note: As specific computational data for this compound is not available in the cited literature, this table is an example of the data generated from NLO calculations.

| Parameter | Predicted Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Elucidation of Reaction Mechanisms and Coordination Behavior

DFT is a powerful tool for studying the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. By calculating the energies of reactants, products, and transition states, activation energy barriers can be determined, providing insight into the reaction kinetics and feasibility. For this compound, this could be applied to understand its synthesis, degradation, or its participation in further chemical transformations.

Furthermore, the coordination behavior of this compound with metal ions can be investigated. As a bidentate ligand, it can chelate to a metal center through the quinoline nitrogen and the exocyclic amine nitrogen. DFT calculations can model the structure of these metal complexes, determine the strength of the coordination bonds, and analyze the electronic changes that occur upon complexation. This is vital for applications in catalysis, sensor technology, and medicinal inorganic chemistry.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Computational docking studies are crucial for elucidating the binding modes and specific molecular interactions between a ligand and its target protein. For quinoline derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netacs.org The this compound molecule possesses a quinoline ring system capable of π-π stacking and hydrophobic interactions, while the 2-amino group can act as a hydrogen bond donor. researchgate.net

Studies on similar quinoline structures have shown that these interactions are key to their binding affinity. For example, docking studies of quinoline derivatives with DNA gyrase revealed hydrophobic interactions with residues such as PRO124, VAL97, and ASP122, and hydrogen bonding with SER118. researchgate.net The nitrogen atom in the quinoline ring and exocyclic amino groups are common sites for forming hydrogen bonds with amino acid residues in the active site of an enzyme. The planar aromatic structure of the quinoline core facilitates intercalation between DNA base pairs or stacking with aromatic amino acid residues like tyrosine. acs.org

Table 1: Predicted Ligand-Protein Interactions for this compound with Various Enzyme Targets This table is predictive, based on common interactions observed for similar quinoline-based compounds.

| Enzyme Target | Predicted Interaction Type | Potential Interacting Residues/Components | Contributing Moiety of Ligand |

|---|---|---|---|

| DNA Gyrase | Hydrogen Bonding | Ser83, Asp87 | 2-Amino Group |

| DNA Gyrase | Hydrophobic/van der Waals | Val97, Pro124 | Quinoline Ring, 8-Methyl Group |

| Lanosterol 14α-Demethylase | Hydrophobic Interactions | Hydrophobic pocket residues | Quinoline Ring |

| Lanosterol 14α-Demethylase | Coordination | Heme iron | Quinoline Nitrogen (if positioned correctly) |

| Topoisomerase I | π-π Stacking | DNA base pairs (intercalation) | Quinoline Ring |

| Topoisomerase I | Hydrogen Bonding | Enzyme active site residues | 2-Amino Group |

DNA Gyrase: DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents, with quinolone-based drugs being prominent inhibitors. nih.govmdpi.com This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and repair. nih.govnih.gov Quinoline compounds typically inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex, leading to breaks in the bacterial DNA and subsequent cell death. nih.gov The binding often involves a water-metal ion bridge mediated by magnesium. mdpi.com

While direct inhibitory data for this compound is not available, studies on structurally related compounds demonstrate potent activity. For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have shown potent activity against E. coli DNA gyrase, with IC₅₀ values as low as 0.0017 μM. nih.gov Molecular docking studies on other quinoline-based chalcones have shown high interaction with DNA gyrase, with free binding energies (ΔG) reaching -8.88 kcal/mol. nih.gov These findings suggest that the quinoline scaffold, as present in this compound, is a promising pharmacophore for DNA gyrase inhibition.

Lanosterol 14α-Demethylase (CYP51): Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol. wikipedia.org Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, making it a primary target for antifungal drugs, particularly azoles. nih.govresearchgate.net Non-azole inhibitors have also been identified. nih.gov While many inhibitors interact with the heme iron in the enzyme's active site, others may block the substrate access channel. mdpi.com Although specific studies on the interaction of this compound with CYP51 have not been reported, its potential as an inhibitor could be evaluated through enzymatic assays and docking simulations, which are standard methods for identifying new CYP51 inhibitors. mdpi.comnih.gov

Topoisomerase I (Topo I): Human Topoisomerase I is another key enzyme in managing DNA topology, essential for processes like DNA replication. nih.gov Unlike DNA gyrase, it creates single-strand breaks to relieve supercoiling. nih.gov It is a validated target in cancer therapy, as its inhibition can lead to the accumulation of DNA damage in rapidly dividing cancer cells. mdpi.com Several quinoline derivatives have been identified as potent Topo I inhibitors. nih.govcore.ac.uk For example, certain pyrazolo[4,3-f]quinoline derivatives showed weak but definite inhibitory activity against Topo I. mdpi.com Other research has identified quinoline compounds that act as Topo I inhibitors for the potential treatment of non-cancerous proliferative diseases like psoriasis. nih.gov The planar quinoline ring system is capable of intercalating into DNA, a common mechanism for Topo I inhibition. biorxiv.org